Eperisone-d10hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

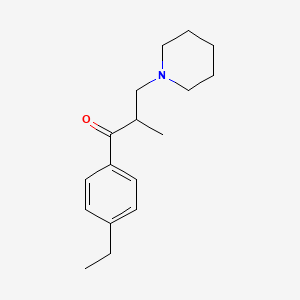

Structure

3D Structure of Parent

Properties

CAS No. |

1246819-46-4 |

|---|---|

Molecular Formula |

C17H26ClNO |

Molecular Weight |

305.9 g/mol |

IUPAC Name |

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H/i4D2,5D2,6D2,11D2,12D2; |

InChI Key |

GTAXGNCCEYZRII-WGXYFZCDSA-N |

Synonyms |

1-(4-Ethylphenyl)-2-methyl-3-(1-piperidinyl-d10)-1-propanone Hydrochloride; 4’-Ethyl-2-methyl-3-(piperidino-d10)propiophenone Hydrochloride; E 0646-d10; EMPP-d10; Mional-d10; Myonal-d10; |

Origin of Product |

United States |

Foundational & Exploratory

Eperisone-d10 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eperisone-d10 hydrochloride is the deuterated analog of Eperisone hydrochloride, a centrally acting muscle relaxant. The strategic replacement of ten hydrogen atoms with deuterium (B1214612) isotopes renders it an ideal internal standard for quantitative bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This technical guide provides an in-depth overview of Eperisone-d10 hydrochloride, its research applications, and detailed methodologies for its use.

Physicochemical Properties

Eperisone-d10 hydrochloride is a stable, isotopically labeled form of Eperisone hydrochloride. Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | 1-(4-Ethylphenyl)-2-methyl-3-(1-piperidinyl-d10)-1-propanone Hydrochloride | [1] |

| CAS Number | 1246819-46-4 | [2][3][4] |

| Molecular Formula | C₁₇H₁₆D₁₀ClNO | [3][4][5] |

| Molecular Weight | 305.91 g/mol | [3][4][5][6] |

| Purity | >95% (HPLC) | [1][7] |

| Appearance | Off-White Solid | [5] |

| Solubility | Soluble in Methanol (B129727) | [5] |

| Storage | -20°C | [5] |

Research Use: Internal Standard in Quantitative Analysis

The primary research application of Eperisone-d10 hydrochloride is as an internal standard (IS) in bioanalytical methods to quantify Eperisone in biological matrices such as plasma and serum.[6] The use of a stable isotope-labeled internal standard is the gold standard in LC-MS based bioanalysis as it offers superior accuracy and precision.[8][9][10] Eperisone-d10 hydrochloride co-elutes with the unlabeled analyte and exhibits identical ionization efficiency, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[8][9][10]

Experimental Protocol: Quantification of Eperisone in Human Plasma using LC-MS/MS with Eperisone-d10 Hydrochloride as an Internal Standard

This section outlines a representative experimental protocol for the determination of Eperisone in human plasma. This protocol is a composite based on established methods for Eperisone analysis, adapted for the use of Eperisone-d10 hydrochloride as the internal standard.

Preparation of Stock and Working Solutions

-

Eperisone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Eperisone hydrochloride and dissolve in 10 mL of methanol.

-

Eperisone-d10 Hydrochloride (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Eperisone-d10 hydrochloride and dissolve in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Eperisone stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Eperisone-d10 hydrochloride stock solution with methanol.

Preparation of Calibration Standards and Quality Control Samples

-

Spike blank human plasma with the appropriate Eperisone working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Eperisone-d10 hydrochloride internal standard working solution (100 ng/mL).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-0.5 min: 20% B0.5-2.5 min: 20-80% B2.5-3.0 min: 80% B3.0-3.1 min: 80-20% B3.1-5.0 min: 20% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Eperisone: m/z 260.2 → 98.1Eperisone-d10: m/z 270.2 → 108.1 (projected) |

| Collision Energy | Optimized for each transition |

Note: The MRM transition for Eperisone-d10 is projected and should be optimized experimentally.

Experimental Workflow Diagram

Caption: Workflow for the bioanalysis of Eperisone using Eperisone-d10 HCl.

Mechanism of Action of Eperisone

Eperisone hydrochloride, the non-deuterated parent compound, exerts its muscle relaxant effects through a multi-faceted mechanism of action.[11][12][13] It primarily acts on the central nervous system and vascular smooth muscle.

Inhibition of Spinal Reflexes

Eperisone suppresses both mono- and polysynaptic reflexes within the spinal cord.[11][12] This action is thought to be mediated by the inhibition of gamma-efferent firing, which reduces the sensitivity of muscle spindles to stretch.[11] The overall effect is a decrease in muscle tone and alleviation of spasticity.[11]

Caption: Eperisone inhibits the spinal reflex arc by suppressing gamma motor neuron firing.

Vasodilation via Calcium Channel Antagonism

Eperisone exhibits vasodilatory properties by acting as a calcium channel antagonist in vascular smooth muscle cells.[11][14] By blocking voltage-dependent calcium channels, it inhibits the influx of calcium ions, leading to smooth muscle relaxation and increased blood flow.[11][14] This can help to alleviate the vicious cycle of muscle contraction, ischemia, and pain.[11]

Caption: Eperisone blocks voltage-gated calcium channels, leading to vasodilation.

Potential Interaction with P2X7 Receptors

Recent research suggests that Eperisone may also act as a potent antagonist of the P2X7 receptor.[15][16][17] P2X7 receptors are ATP-gated ion channels involved in inflammation and pain signaling.[15] Antagonism of these receptors could contribute to the analgesic effects of Eperisone.[15][16]

Caption: Eperisone may exert analgesic effects through antagonism of the P2X7 receptor.

Conclusion

Eperisone-d10 hydrochloride is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard ensures the reliability and accuracy of bioanalytical data for its non-deuterated counterpart, Eperisone. A thorough understanding of Eperisone's multifaceted mechanism of action, encompassing the central nervous system and peripheral vasculature, is crucial for its continued investigation and therapeutic application. This guide provides a foundational resource for scientists and professionals engaged in the study of this important muscle relaxant.

References

- 1. Eperisone-d10 Hydrochloride | LGC Standards [lgcstandards.com]

- 2. theclinivex.com [theclinivex.com]

- 3. vivanls.com [vivanls.com]

- 4. Eperisone Hydrochloride | CAS No- 56839-43-1 | Simson Pharma Limited [simsonpharma.com]

- 5. mybiosource.com [mybiosource.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Eperisone-d10 Hydrochloride | LGC Standards [lgcstandards.com]

- 8. lcms.cz [lcms.cz]

- 9. chromforum.org [chromforum.org]

- 10. scispace.com [scispace.com]

- 11. droracle.ai [droracle.ai]

- 12. What is the mechanism of Eperisone Hydrochloride? [synapse.patsnap.com]

- 13. mims.com [mims.com]

- 14. Eperisone, an antispastic agent, possesses vasodilating actions on the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Eperisone Hydrochloride, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Eperisone Hydrochloride, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist. | Semantic Scholar [semanticscholar.org]

The Gold Standard in Bioanalysis: Eperisone-d10 Hydrochloride as an Internal Standard

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative bioanalysis, particularly within the pharmaceutical and drug development sectors, the demand for the highest levels of accuracy, precision, and reliability is paramount. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying small molecules in complex biological matrices. This guide provides a comprehensive overview of the mechanism of action of Eperisone-d10 hydrochloride as an internal standard in the bioanalysis of Eperisone.

Eperisone is a centrally acting skeletal muscle relaxant used for the treatment of muscle stiffness and pain. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and bioequivalence studies. Eperisone-d10 hydrochloride, a deuterated analog of Eperisone, serves as an ideal internal standard for these analyses. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling robust and reliable quantification.

Core Principle: Isotope Dilution Mass Spectrometry

The use of Eperisone-d10 hydrochloride as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the deuterated standard is added to the biological sample at the earliest stage of preparation. This "spiked" sample is then processed through extraction and chromatographic separation. The mass spectrometer subsequently measures the ratio of the endogenous, non-labeled Eperisone to the deuterated Eperisone-d10.

Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (such as ion suppression or enhancement), and instrument variability. By measuring the ratio of the two species, these sources of error are effectively normalized, leading to highly accurate and precise quantification of the Eperisone concentration in the original sample.

Mechanism of Action of Eperisone

To understand the importance of accurately quantifying Eperisone, it is essential to grasp its mechanism of action. Eperisone hydrochloride is a centrally acting muscle relaxant that inhibits the pain reflex pathway and possesses a vasodilator effect.[1] It acts by relaxing both skeletal and vascular smooth muscles, leading to a reduction of myotonia, improvement of circulation, and suppression of the pain reflex.[2] Its primary sites of action are the spinal cord and vascular smooth muscle, where it blocks voltage-gated sodium and calcium channels, thereby reducing neuronal excitability and muscle contractility.[3]

Quantitative Data for Bioanalysis

The following tables summarize the key quantitative parameters for a typical LC-MS/MS method for the analysis of Eperisone using Eperisone-d10 hydrochloride as an internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Eperisone | 260.2 | 98.1 | Positive |

| Eperisone-d10 | 270.2 (Predicted) | 108.1 (Predicted) | Positive |

Note: The mass transition for Eperisone is based on published data. The mass transition for Eperisone-d10 is predicted based on the known fragmentation of Eperisone, where the m/z 98.1 product ion corresponds to the piperidine (B6355638) moiety, which is deuterated in the internal standard.

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Value |

| Chromatographic Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile (B52724) and water with a modifier (e.g., formic or acetic acid) |

| Flow Rate | Typically 0.2 - 1.0 mL/min |

| Retention Time of Eperisone | ~3.8 minutes (example) |

| Linearity Range | 0.01 to 10.0 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy | 85-115% |

| Extraction Recovery | > 85% |

Note: The chromatographic and validation parameters are representative values from typical bioanalytical methods for Eperisone and may vary depending on the specific laboratory and instrumentation.

Experimental Protocols

The following provides a detailed methodology for a typical bioanalytical workflow for the quantification of Eperisone in human plasma using Eperisone-d10 hydrochloride as an internal standard.

Preparation of Stock and Working Solutions

-

Eperisone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Eperisone hydrochloride in 10 mL of methanol (B129727).

-

Eperisone-d10 Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Eperisone-d10 hydrochloride in 10 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions in methanol or a suitable solvent to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is typically prepared at a single concentration.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add 25 µL of the Eperisone-d10 internal standard working solution to each tube (except for the blank matrix).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 column (e.g., 50 x 2.1 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Eperisone: 260.2 -> 98.1

-

Eperisone-d10: 270.2 -> 108.1 (Predicted)

-

-

Collision Energy and other MS parameters: Optimized for maximum signal intensity for each transition.

-

Mandatory Visualizations

Caption: Bioanalytical Workflow for Eperisone Quantification.

Caption: Mechanism of an Internal Standard in LC-MS/MS.

References

An In-Depth Technical Guide to Eperisone-d10 Hydrochloride: Chemical and Physical Properties

This technical guide provides a comprehensive overview of the chemical and physical properties of Eperisone-d10 hydrochloride, a deuterated analog of the skeletal muscle relaxant Eperisone (B1215868) hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, analytical methodologies, and mechanism of action.

Chemical and Physical Properties

Eperisone-d10 hydrochloride is a stable, isotopically labeled form of Eperisone hydrochloride where ten hydrogen atoms on the piperidinyl group have been replaced by deuterium (B1214612). This labeling is useful in pharmacokinetic and metabolic studies, often serving as an internal standard in quantitative analyses.[1]

Table 1: General Properties of Eperisone-d10 Hydrochloride

| Property | Value | Reference(s) |

| Chemical Name | 1-(4-Ethylphenyl)-2-methyl-3-(1-piperidinyl-d10)-1-propanone Hydrochloride | [2] |

| Synonyms | 4'-Ethyl-2-methyl-3-(piperidino-d10)propiophenone Hydrochloride, E 0646-d10, EMPP-d10, Mional-d10, Myonal-d10 | - |

| CAS Number | 1246819-46-4 | [2] |

| Molecular Formula | C₁₇H₁₆D₁₀ClNO | [3][4] |

| Molecular Weight | 305.91 g/mol | [3][4] |

| Appearance | Off-White Solid | [4] |

Table 2: Physicochemical Properties of Eperisone-d10 Hydrochloride

| Property | Value | Reference(s) |

| Melting Point | 169-171 °C | [4] |

| Solubility | Freely soluble in methanol. Based on the non-deuterated form, it is also expected to be freely soluble in ethanol (B145695) and water, and soluble in chloroform. | [4][5][6] |

| Stability | No specific stability data is available for the deuterated form. However, the non-deuterated form is stable under standard conditions. Forced degradation studies on Eperisone hydrochloride have shown it to be labile to acidic, alkaline, and oxidative conditions. | [7][8] |

| Storage | Store at -20°C for long-term stability. | [4] |

Mechanism of Action

Eperisone hydrochloride, and by extension its deuterated analog, is a centrally acting skeletal muscle relaxant.[9] Its mechanism of action is multifactorial, involving both the central nervous system and vascular smooth muscle.[10][11] The primary actions include:

-

Inhibition of Spinal Reflexes: Eperisone suppresses both mono- and polysynaptic reflexes in the spinal cord.[10] This is achieved by reducing the excitability of motor neurons.[10]

-

Voltage-Gated Channel Blockade: It acts as an antagonist of voltage-gated sodium and calcium channels.[11][12] This blockade reduces the influx of these ions into neuronal cells, leading to decreased nerve excitability and inhibition of neurotransmitter release.[11]

-

Vasodilation: Eperisone exhibits a vasodilatory effect on vascular smooth muscles, which improves blood circulation in skeletal muscles.[9][10] This action is mediated through the antagonism of Ca²⁺ influx.[13]

The combination of these actions leads to a reduction in muscle tone, alleviation of muscle stiffness and spasticity, and suppression of the pain reflex.[9][13]

Below is a diagram illustrating the proposed signaling pathway of Eperisone.

Caption: Proposed mechanism of action of Eperisone.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of Eperisone-d10 hydrochloride. These are based on established methods for the non-deuterated compound and general practices for deuterated standards.

Synthesis of Eperisone-d10 Hydrochloride

The synthesis of Eperisone-d10 hydrochloride can be achieved through a Mannich reaction, a common method for producing β-amino ketones.[14][15] A plausible synthetic route involves the reaction of p-ethylpropiophenone with paraformaldehyde and piperidine-d11 (B105061) hydrochloride. The additional deuterium atom on the nitrogen is expected to exchange with protons from the solvent during workup, leading to the d10 product.

Materials:

-

p-Ethylpropiophenone

-

Paraformaldehyde

-

Piperidine-d11 hydrochloride

-

Isopropanol

-

Hydrochloric acid

Procedure:

-

Combine p-ethylpropiophenone, paraformaldehyde, and piperidine-d11 hydrochloride in isopropanol.

-

Reflux the mixture for several hours (e.g., 5-8 hours) at approximately 80-95°C.[14][16]

-

Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and add acetone to precipitate the crude product.

-

Filter the resulting solid, wash with cold acetone, and dry under vacuum to yield crude Eperisone-d10 hydrochloride.

The following diagram outlines the general workflow for the synthesis of Eperisone-d10 hydrochloride.

Caption: General workflow for the synthesis of Eperisone-d10 hydrochloride.

Purification

The crude Eperisone-d10 hydrochloride can be purified by recrystallization to obtain a product of high purity.

Solvents:

-

Ethanol

-

Diisopropyl ether

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Gradually add diisopropyl ether until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration, wash with a cold ethanol/diisopropyl ether mixture, and dry under vacuum.

Analytical Methods

A reversed-phase HPLC method can be used for the purity assessment and quantification of Eperisone-d10 hydrochloride.[8][17][18][19]

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 257-261 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic purity of Eperisone-d10 hydrochloride.[20]

Instrumentation:

-

Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS)

-

Ionization Source: Electrospray Ionization (ESI) in positive mode

Expected Results:

-

The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 306.9.

-

The isotopic distribution will confirm the incorporation of ten deuterium atoms.

NMR spectroscopy is used to confirm the chemical structure and the positions of deuterium labeling.[20]

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

Solvent: Deuterated solvent such as Methanol-d4 or Chloroform-d

Expected Results:

-

¹H NMR: The spectrum will show signals corresponding to the non-deuterated protons of the molecule. The signals for the piperidinyl protons will be absent or significantly reduced in intensity.

-

¹³C NMR: The spectrum will confirm the carbon skeleton of the molecule. The signals for the carbons attached to deuterium in the piperidinyl ring will show characteristic splitting patterns or reduced intensity.

Conclusion

Eperisone-d10 hydrochloride is an essential tool for researchers in the fields of pharmacology and drug metabolism. This guide has provided a detailed overview of its chemical and physical properties, a plausible mechanism of action, and generalized experimental protocols for its synthesis, purification, and analysis. The provided information aims to support the effective use of this deuterated standard in scientific research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Eperisone-d10 Hydrochloride | LGC Standards [lgcstandards.com]

- 3. Eperisone-d10 Hydrochloride | LGC Standards [lgcstandards.com]

- 4. mybiosource.com [mybiosource.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. oaji.net [oaji.net]

- 8. ijraset.com [ijraset.com]

- 9. Eperisone - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Eperisone Hydrochloride? [synapse.patsnap.com]

- 11. What is Eperisone Hydrochloride used for? [synapse.patsnap.com]

- 12. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Eperisone hydrochloride production method - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN106588817A - Method for synthesizing eperisone hydrochloride - Google Patents [patents.google.com]

- 16. KR20140067368A - Process for preparing eperisone hydrochloride - Google Patents [patents.google.com]

- 17. ijprt.org [ijprt.org]

- 18. ijarmps.org [ijarmps.org]

- 19. bepls.com [bepls.com]

- 20. 2024.sci-hub.se [2024.sci-hub.se]

The deuterium switch: A technical guide to the role of deuterated compounds in pharmaceutical research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into pharmacologically active molecules has emerged as a powerful tool for enhancing therapeutic profiles. This "deuterium switch" leverages the kinetic isotope effect (KIE) to favorably modulate the pharmacokinetic and, in some cases, the toxicological properties of drug candidates. This in-depth technical guide explores the core principles of deuteration, provides detailed experimental methodologies, and presents a comparative analysis of key deuterated compounds, offering a comprehensive resource for researchers and drug development professionals.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterated drug development lies in the kinetic isotope effect, a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. Due to its greater mass (one proton and one neutron), deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does.[1] Consequently, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and requires more energy to reach the transition state for bond cleavage.[1]

Many Phase I drug metabolism reactions, often catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step in processes like hydroxylation and N- and O-dealkylation.[1] By strategically replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom, the rate of these metabolic reactions can be significantly reduced. This can lead to a cascade of beneficial effects, including:

-

Improved Metabolic Stability: Slower metabolism leads to a longer drug half-life and increased systemic exposure.[2][3]

-

Reduced Dosing Frequency: A longer half-life can translate to more convenient dosing regimens for patients.[3]

-

Enhanced Safety Profile: By altering metabolic pathways, deuteration can reduce the formation of reactive or toxic metabolites.[2][3]

-

Increased Bioavailability: For drugs with significant first-pass metabolism, deuteration can decrease this effect, leading to higher oral bioavailability.[4]

Comparative Pharmacokinetics of Deuterated and Non-Deuterated Drugs

The tangible benefits of deuteration are best illustrated by comparing the pharmacokinetic profiles of deuterated drugs with their non-deuterated counterparts. The following tables summarize key pharmacokinetic parameters for several deuterated compounds that are either approved or in late-stage clinical development.

| Drug | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference(s) |

| Tetrabenazine | Deutetrabenazine | ||||

| t½ (total active metabolites) | ~2-5 hours | ~9-10 hours | ~2-5x | [5][6] | |

| Cmax (total active metabolites) | Higher | Lower | - | [5][6] | |

| AUC (total active metabolites) | Lower | Higher | ~2x | [1] | |

| Ivacaftor | Deutivacaftor (CTP-656) | ||||

| t½ | Baseline | ~40% longer | 1.4x | ||

| AUC | Baseline | ~3-fold greater | 3x | [7] | |

| C24 (plasma concentration at 24h) | Baseline | ~3-fold greater | 3x | [7] | |

| Deucravacitinib | - | - | - | - | - |

| Deucravacitinib is a de novo deuterated drug, so a direct non-deuterated comparator is not available. However, its selectivity over other JAK inhibitors is a key feature. | |||||

| IC50 for TYK2 (whole blood) | - | Potent | - | [8][9] | |

| IC50 for JAK1/3 (whole blood) | Tofacitinib: Potent | Deucravacitinib: >1000 nM | Highly selective for TYK2 | [8] | |

| IC50 for JAK2 (whole blood) | Baricitinib: Potent | Deucravacitinib: >1000 nM | Highly selective for TYK2 | [8] | |

| Dextromethorphan (with Quinidine) | AVP-786 (Deuterated Dextromethorphan with Quinidine) | ||||

| Quinidine Dose Required | Higher | Lower | - | [10] | |

| Dextromethorphan Bioavailability | Lower | Higher | - | [10][11] | |

| Dextromethorphan Half-life | Shorter | Longer | - | [12][11] |

Signaling Pathways and Logical Workflows

Visualizing the complex biological and logical processes involved in the development of deuterated compounds is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a generalized workflow for the selection and development of deuterated drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. research.uniupo.it [research.uniupo.it]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. What is Ivacaftor deuterated used for? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors | springermedizin.de [springermedizin.de]

- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alzforum.org [alzforum.org]

- 11. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetic Isotope Effect of Deuterated Eperisone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eperisone (B1215868) is a centrally acting muscle relaxant characterized by extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes CYP2J2 and CYP3A4. This high degree of metabolism leads to low bioavailability and a short half-life, necessitating frequent dosing. Strategic deuteration of the eperisone molecule presents a promising approach to favorably alter its pharmacokinetic profile. By replacing hydrogen atoms with deuterium (B1214612) at key metabolic sites, the kinetic isotope effect (KIE) can be leveraged to slow down the rate of enzymatic degradation. This whitepaper explores the metabolic pathways of eperisone, proposes a rationale for the development of a deuterated analog, and presents a hypothetical comparative analysis of its pharmacokinetic properties. While clinical or preclinical data for a deuterated version of eperisone are not publicly available, this document provides a scientific framework for its potential development and evaluation, based on established metabolic data for the parent compound and the well-understood principles of the kinetic isotope effect.

Introduction to Eperisone and the Kinetic Isotope Effect

Eperisone is an antispasmodic drug that functions by relaxing both skeletal and vascular smooth muscles.[1] Its clinical utility is often limited by its pharmacokinetic profile, which is marked by rapid metabolism and elimination. The primary metabolic route involves hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In drug metabolism, replacing a hydrogen atom with its heavier isotope, deuterium, at a site of enzymatic attack can significantly slow down the rate of metabolism. This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher bond dissociation energy than a carbon-hydrogen (C-H) bond, making it more difficult for an enzyme to break. This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.

Metabolic Pathways of Eperisone

Eperisone is extensively metabolized in the liver and intestines.[2] The major metabolic pathways are hydroxylation reactions, leading to the formation of several metabolites. The primary enzymes responsible for the metabolism of eperisone are CYP2J2 and CYP3A4.[1][2] These enzymes are involved in the formation of the main metabolites, M3 and M4.[2] The significant involvement of these enzymes in the first-pass metabolism contributes to the low oral bioavailability of eperisone.[3]

Based on the known metabolic pathways of similar compounds and the identified primary metabolites of eperisone, the most probable sites of metabolic attack, and therefore logical candidates for deuteration, are the ethyl group on the phenyl ring and the piperidine (B6355638) ring.

References

A Technical Guide to In-Vitro Metabolic Profiling of Eperisone using Eperisone-d10 Hydrochloride as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eperisone (B1215868) is a centrally acting muscle relaxant used for the treatment of muscle stiffness and spasticity. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for drug-drug interactions. In-vitro metabolic profiling, typically using human liver microsomes, is a fundamental study in the drug development process that provides insights into the biotransformation pathways of a new chemical entity.

This guide provides a comprehensive overview of the methodologies for conducting in-vitro metabolic profiling of eperisone. It details the use of Eperisone-d10 hydrochloride as an internal standard for accurate quantification of the parent drug and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and instrument response, ensuring high-quality, reproducible data.

The Role of Eperisone-d10 Hydrochloride

Eperisone-d10 hydrochloride is a deuterated analog of eperisone, where ten hydrogen atoms have been replaced with deuterium (B1214612). In quantitative mass spectrometry, deuterated standards are considered the gold standard for internal standards. They share near-identical physicochemical properties with the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency. However, their increased mass allows them to be distinguished from the non-labeled analyte by the mass spectrometer. This co-eluting, mass-differentiated standard enables precise correction for matrix effects and variations in the analytical process, leading to highly accurate and precise quantification.

Figure 1: The role of a deuterated internal standard in LC-MS/MS quantification.

Eperisone Metabolism

In-vitro studies with human liver microsomes have shown that eperisone is metabolized into seven metabolites through oxidation and carbonyl reduction.[1] The primary metabolic pathways are hydroxylation and carbonyl reduction, leading to the formation of three major metabolites, designated as M3, M4, and M5.[1]

-

Hydroxylation (M3 and M4): This phase I metabolic reaction is primarily mediated by cytochrome P450 (CYP) enzymes. Studies have indicated that multiple CYPs are involved in the formation of M4, while CYP2J2 is the main enzyme responsible for the formation of M3.[1]

-

Carbonyl Reduction (M5): The reduction of the carbonyl group of eperisone is another significant metabolic pathway.

Figure 2: Major metabolic pathways of Eperisone.

Experimental Protocols

This section details the methodologies for conducting in-vitro metabolic profiling of eperisone.

Materials and Reagents

-

Eperisone hydrochloride

-

Eperisone-d10 hydrochloride

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

In-Vitro Incubation

The following protocol is a general guideline for assessing the metabolic stability of eperisone in human liver microsomes.

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and eperisone. A typical final protein concentration for HLM is between 0.2 and 1.0 mg/mL. The substrate (eperisone) concentration should be tested at a range, for instance, 1 µM, to be in the linear range of the enzyme kinetics.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Aliquots of the reaction mixture should be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing Eperisone-d10 hydrochloride at a known concentration (e.g., 100 ng/mL). The internal standard is added during the quenching step to account for variability in the subsequent sample processing.

-

Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Figure 3: Experimental workflow for in-vitro metabolic profiling.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis. Method optimization is recommended.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The MRM transitions for eperisone, its metabolites, and the internal standard need to be optimized by infusing each compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+, and the product ion will be a stable fragment generated upon collision-induced dissociation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Eperisone | 260.2 | 98.1 | The m/z 98 fragment corresponds to the piperidine (B6355638) moiety. |

| Eperisone-d10 | 270.2 | To be determined | The product ion is expected to be the same as eperisone (m/z 98.1) if the deuterium labels are on the aromatic ring and ethyl group. If deuteration is on the piperidine ring, the product ion will be of a higher mass. This needs to be confirmed experimentally. |

| M3 (Hydroxylated) | 276.2 | To be determined | The precursor ion is +16 Da from eperisone due to the addition of an oxygen atom. The product ion needs to be determined empirically. |

| M4 (Hydroxylated) | 276.2 | To be determined | Same as M3, though chromatographic separation is necessary to distinguish the isomers. |

| M5 (Carbonyl Reduced) | 262.2 | To be determined | The precursor ion is +2 Da from eperisone due to the addition of two hydrogen atoms. The product ion needs to be determined empirically. |

Data Presentation and Analysis

Metabolic Stability

The rate of disappearance of eperisone is used to determine its metabolic stability. The percentage of eperisone remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear portion of the curve gives the elimination rate constant (k).

From this, the in-vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated using the following equations:

-

t1/2 = 0.693 / k

-

CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg protein)

| Time (min) | [Eperisone] (Peak Area Ratio) | % Remaining | ln(% Remaining) |

| 0 | Data | 100 | 4.61 |

| 5 | Data | Calculated | Calculated |

| 15 | Data | Calculated | Calculated |

| 30 | Data | Calculated | Calculated |

| 60 | Data | Calculated | Calculated |

Metabolite Identification and Formation

The formation of metabolites M3, M4, and M5 is monitored by their respective MRM transitions. A qualitative assessment involves observing the increase in their peak areas over time. For a quantitative analysis, standard curves for each metabolite would be required, which necessitates the availability of authentic reference standards.

Enzyme Kinetics

To determine the kinetic parameters (Km and Vmax) for the formation of the major metabolites, incubations are performed with a range of eperisone concentrations (e.g., 0.5 to 100 µM) for a fixed time in the linear range of metabolite formation. The initial rates of formation of M3, M4, and M5 are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

| Metabolite | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | CLint (Vmax/Km) (µL/min/mg protein) |

| M3 | CYP2J2 | To be determined | To be determined | To be determined |

| M4 | Multiple CYPs | To be determined | To be determined | To be determined |

| M5 | Carbonyl Reductases | To be determined | To be determined | To be determined |

Conclusion

This technical guide outlines a robust framework for the in-vitro metabolic profiling of eperisone using human liver microsomes and Eperisone-d10 hydrochloride as an internal standard. The provided protocols for incubation and LC-MS/MS analysis, along with the strategies for data interpretation, will enable researchers to accurately characterize the metabolic stability and pathways of eperisone. The successful application of these methods will provide critical data for the preclinical development of eperisone and related compounds. It is important to note that while this guide provides a strong starting point, method optimization, particularly for the mass spectrometric detection of the metabolites, is a crucial step for achieving high-quality results.

References

A Technical Guide to the Preliminary Investigation of Eperisone Metabolites Using Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction to Eperisone (B1215868) Metabolism

Eperisone, chemically known as (RS)-1-(4-ethylphenyl)-2-methyl-3-(1-piperidyl)propan-1-one, undergoes significant metabolism in the body, primarily in the liver and intestine. In vitro studies using human liver microsomes have identified at least seven metabolites, formed through oxidation and carbonyl reduction. The primary metabolites of significance are designated as M3 and M4. The formation of these metabolites is predominantly mediated by cytochrome P450 (CYP) enzymes. Specifically, CYP2J2 is the main enzyme responsible for the formation of M3, while multiple CYP enzymes are involved in the formation of M4. Furthermore, intestinal microsomes, through the action of CYP2J2 and CYP3A4, also contribute to the metabolism of Eperisone, indicating a first-pass effect.[1][2] In rats, an ω-1-hydroxylated metabolite (HMO) has been identified as a key product of intestinal first-pass metabolism, mediated by CYP1A.[1]

The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). These standards, typically labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C), are chemically identical to the analyte but have a different mass. This allows them to be distinguished by a mass spectrometer. By adding a known amount of the labeled standard to a sample at the beginning of the analytical workflow, it is possible to correct for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification of the target analyte.

Experimental Protocols

This section details the proposed experimental methodologies for the synthesis of a labeled Eperisone standard and the subsequent analysis of its metabolites.

To accurately quantify Eperisone and its metabolites, a stable isotope-labeled internal standard is essential. A deuterated analog of Eperisone, for instance, Eperisone-d5 (with deuterium atoms on the ethyl group), can be synthesized. While a specific synthesis for labeled Eperisone is not published, a plausible route can be adapted from known synthetic methods for propiophenone (B1677668) derivatives.

Proposed Synthetic Scheme for Eperisone-d5 Hydrochloride:

A potential synthetic route could involve the use of a deuterated starting material, such as ethylbenzene-d5.

-

Friedel-Crafts Acylation: Ethylbenzene-d5 is reacted with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 4-(ethyl-d5)-propiophenone.

-

Mannich Reaction: The resulting 4-(ethyl-d5)-propiophenone undergoes a Mannich reaction with paraformaldehyde and piperidine (B6355638) hydrochloride. This reaction introduces the piperidine ring to the propiophenone backbone.

-

Purification and Salt Formation: The crude product is purified by recrystallization. The final product, Eperisone-d5, is typically used as the hydrochloride salt for improved stability and solubility.

The final product should be thoroughly characterized by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity. An isotopic enrichment of >98% is desirable for a high-quality internal standard.

Objective: To identify and quantify the metabolites of Eperisone formed by human liver microsomes.

Materials:

-

Eperisone hydrochloride

-

Eperisone-d5 hydrochloride (Internal Standard)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

Procedure:

-

Incubation:

-

Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL protein).

-

Add Eperisone to the mixture at various concentrations (e.g., 1, 10, and 50 µM) to assess concentration-dependent metabolism.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes) at 37°C with gentle shaking.

-

Include control incubations without the NADPH regenerating system to account for non-enzymatic degradation.

-

-

Sample Quenching and Preparation:

-

Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the Eperisone-d5 internal standard at a fixed concentration (e.g., 1 µM).

-

Vortex the samples to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Eperisone and its metabolites (e.g., starting with 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Eperisone, its expected metabolites, and the deuterated internal standard need to be optimized. For example:

-

Eperisone: m/z 260.2 → 98.1

-

Eperisone-d5: m/z 265.2 → 98.1

-

Hydroxylated Metabolites (e.g., M3, M4): m/z 276.2 → [fragment ion]

-

Carbonyl Reduced Metabolite: m/z 262.2 → [fragment ion]

-

Data Analysis:

-

Peak areas for each analyte and the internal standard are integrated.

-

A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte for a series of calibration standards.

-

The concentrations of the metabolites in the experimental samples are determined by interpolating their peak area ratios from the calibration curve.

Data Presentation: Quantitative Analysis of Eperisone Metabolites

The following tables present hypothetical quantitative data that could be obtained from the in vitro metabolism study described above.

Table 1: Formation of Major Eperisone Metabolites in Human Liver Microsomes over Time (Analyte Concentration: 10 µM)

| Incubation Time (min) | Eperisone (µM) | Metabolite M3 (µM) | Metabolite M4 (µM) |

| 0 | 9.98 | < LOQ | < LOQ |

| 15 | 7.45 | 0.85 | 1.52 |

| 30 | 5.12 | 1.55 | 2.89 |

| 60 | 2.34 | 2.45 | 4.56 |

| 120 | 0.56 | 3.12 | 5.34 |

| LOQ: Limit of Quantification |

Table 2: Concentration-Dependent Formation of Eperisone Metabolites in Human Liver Microsomes (Incubation Time: 60 minutes)

| Initial Eperisone (µM) | Remaining Eperisone (µM) | Metabolite M3 (µM) | Metabolite M4 (µM) |

| 1 | 0.21 | 0.28 | 0.45 |

| 10 | 2.34 | 2.45 | 4.56 |

| 50 | 28.7 | 8.95 | 11.23 |

Visualizations

The following diagrams illustrate the metabolic pathways of Eperisone and the experimental workflow for its metabolite investigation.

Caption: Metabolic pathways of Eperisone.

Caption: Experimental workflow for metabolite analysis.

Conclusion

The preliminary investigation of Eperisone metabolites is significantly enhanced by the use of stable isotope-labeled internal standards. While specific literature on this application for Eperisone is sparse, the established methodologies presented in this guide provide a robust framework for researchers. The synthesis of a deuterated Eperisone standard, coupled with a well-designed in vitro metabolism study and a validated LC-MS/MS method, will enable the accurate quantification of its major metabolites. This approach is crucial for understanding the pharmacokinetic profile of Eperisone and is an indispensable tool in drug development and clinical research.

References

Methodological & Application

Application Note: High-Throughput Analysis of Eperisone in Human Plasma using Eperisone-d10 Hydrochloride as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Eperisone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Eperisone-d10 hydrochloride, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation.

Introduction

Eperisone is a centrally acting muscle relaxant used for the treatment of muscle stiffness and spasticity.[1] Accurate and reliable quantification of Eperisone in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Eperisone-d10 hydrochloride, is the gold standard in quantitative LC-MS/MS analysis. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification. This application note provides a detailed protocol for the determination of Eperisone in human plasma using Eperisone-d10 hydrochloride as the internal standard.

Experimental

Materials and Reagents

-

Eperisone hydrochloride reference standard (≥98% purity)

-

Eperisone-d10 hydrochloride (≥98% purity, isotopic purity >99%)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile (B52724)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent) equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

-

Eperisone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Eperisone hydrochloride in 10 mL of methanol.

-

Eperisone-d10 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Eperisone-d10 hydrochloride in 1 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Eperisone stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Eperisone-d10 stock solution with 50:50 (v/v) methanol:water.

Analytical Method

Sample Preparation

-

Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL Eperisone-d10 hydrochloride internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-5.0 min: 20% B

-

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Eperisone: m/z 260.2 → 98.1

-

Eperisone-d10: m/z 270.2 → 108.1

-

-

Ion Source Temperature: 500 °C

-

IonSpray Voltage: 5500 V

Method Validation

The method was validated according to regulatory guidelines. The following performance characteristics were evaluated:

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.

| Analyte | Concentration Range (ng/mL) | Calibration Curve Equation | r² |

| Eperisone | 0.1 - 100 | y = 0.025x + 0.003 | >0.99 |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, and High).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low QC | 0.3 | 4.5 | 5.8 | 102.3 | 101.5 |

| Mid QC | 15 | 3.2 | 4.1 | 98.7 | 99.2 |

| High QC | 80 | 2.8 | 3.5 | 100.5 | 100.9 |

Recovery and Matrix Effect

The extraction recovery of Eperisone was determined to be high and consistent. The use of Eperisone-d10 effectively compensated for matrix effects.

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Eperisone | 92.5 | 95.8 |

| Eperisone-d10 | 93.1 | 96.2 |

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of Eperisone.

Eperisone Mechanism of Action

Eperisone acts as a muscle relaxant through multiple mechanisms. It inhibits the vicious cycle of myotonia by acting on the spinal cord and vascular smooth muscle.

Caption: Simplified mechanism of action of Eperisone.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative determination of Eperisone in human plasma. The use of Eperisone-d10 hydrochloride as an internal standard ensures the accuracy and precision of the results. This method is well-suited for regulated bioanalysis in clinical and research settings.

References

Application Notes and Protocols for Preclinical Pharmacokinetic Studies of Eperisone-d10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eperisone (B1215868) hydrochloride is a centrally acting muscle relaxant used for the treatment of muscle stiffness and spasticity. To facilitate pharmacokinetic (PK) studies in preclinical models, a stable isotope-labeled internal standard, Eperisone-d10 hydrochloride, is essential for accurate bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium (B1214612) atoms provides a mass shift that allows for differentiation from the unlabeled drug, while maintaining nearly identical physicochemical properties. This ensures similar extraction recovery and chromatographic retention, minimizing analytical variability and improving the accuracy and precision of quantification.[1][2] These application notes provide detailed protocols for conducting preclinical pharmacokinetic studies of Eperisone using Eperisone-d10 hydrochloride as an internal standard.

Preclinical Pharmacokinetic Parameters of Eperisone

The following table summarizes available pharmacokinetic parameters of Eperisone in a preclinical rat model. This data can serve as a reference for study design and data interpretation.

| Parameter | Route of Administration | Dose | Value | Species | Reference |

| Onset of Action | Intravenous (i.v.) | 1.25 mg/kg | Within 30 min | Rat | [3] |

| Duration of Action | Intravenous (i.v.) | 1.25 mg/kg | < 30 min | Rat | [3] |

| Onset of Action | Percutaneous | 4.2 mg/rat | Significant muscle relaxant activity | Rat | [3] |

| Duration of Action | Percutaneous | 4.2 mg/rat | > 60 min | Rat | [3] |

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study of Eperisone in rats following oral administration.

a. Animal Model:

-

Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old)

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. Animals should be fasted overnight before dosing.

b. Dosing:

-

Formulation: Eperisone hydrochloride dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water).

-

Dose: A representative oral dose (e.g., 10 mg/kg) is administered via oral gavage.

c. Sample Collection:

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Blood samples are centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Eperisone in Rat Plasma

This method is for the quantification of Eperisone in rat plasma using Eperisone-d10 hydrochloride as an internal standard (IS).

a. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, add 10 µL of Eperisone-d10 hydrochloride working solution (as internal standard) and vortex briefly.

-

Add 150 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

b. LC-MS/MS Conditions (Representative):

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) in water.[4]

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions (example):

-

Eperisone: Q1/Q3 (e.g., m/z 260 -> product ion)

-

Eperisone-d10: Q1/Q3 (e.g., m/z 270 -> corresponding product ion)

-

c. Calibration and Quality Control:

-

Calibration curves are prepared by spiking blank rat plasma with known concentrations of Eperisone and a fixed concentration of Eperisone-d10.

-

Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with each batch of study samples to ensure the accuracy and precision of the assay.

Visualizations

Experimental Workflow for Preclinical Pharmacokinetic Study

Caption: Workflow for a preclinical pharmacokinetic study of Eperisone.

Proposed Signaling Pathway for Eperisone's Mechanism of Action

Caption: Eperisone's dual mechanism of action in the CNS and periphery.

References

- 1. What is the mechanism of Eperisone Hydrochloride? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Long-lasting muscle relaxant activity of eperisone hydrochloride after percutaneous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective separation and simultaneous determination of tolperisone and eperisone in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Eperisone-d10 hydrochloride use in drug metabolism and pharmacokinetics (DMPK) assays.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Eperisone-d10 hydrochloride as an internal standard in drug metabolism and pharmacokinetics (DMPK) assays. The use of a stable isotope-labeled internal standard like Eperisone-d10 hydrochloride is critical for achieving accurate and reliable quantitative data in bioanalytical studies.

Introduction to Eperisone (B1215868) and the Role of a Deuterated Internal Standard

Eperisone hydrochloride is a centrally acting muscle relaxant used for the treatment of muscle spasms and spasticity.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its safe and effective use. In DMPK studies, the quantification of drug concentrations in biological matrices is fundamental. The use of a deuterated internal standard, such as Eperisone-d10 hydrochloride, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). A deuterated internal standard is chemically identical to the analyte but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte, thereby correcting for variability in sample preparation, matrix effects, and instrument response.

Application 1: Bioanalytical Method for Eperisone Quantification in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of eperisone in human plasma, adapted from established methods, incorporating Eperisone-d10 hydrochloride as the internal standard.

Experimental Protocol

1. Materials and Reagents:

-

Eperisone hydrochloride reference standard

-

Eperisone-d10 hydrochloride (internal standard, IS)

-

Human plasma (with anticoagulant)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Standard Solutions Preparation:

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Eperisone hydrochloride and Eperisone-d10 hydrochloride in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Eperisone primary stock solution in 50:50 methanol:water to create calibration curve standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Eperisone-d10 hydrochloride primary stock solution in 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (blank, calibration standard, or study sample) into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL Eperisone-d10 hydrochloride working solution to all tubes except the blank matrix.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 4.6 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Eperisone: m/z 260.2 -> 98.1Eperisone-d10 HCl: m/z 270.2 -> 98.1 (tentative) |

| Collision Energy | Optimized for each transition (typically 20-40 eV) |

| Dwell Time | 150 ms |

5. Data Analysis and Quantification:

-

The concentration of eperisone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Data Presentation

Table 1: Bioanalytical Method Validation Parameters for Eperisone Quantification

| Parameter | Acceptance Criteria | Typical Results |

| Linearity Range | r² ≥ 0.99 | 0.1 - 100 ng/mL |

| LLOQ | S/N ≥ 10, Accuracy ± 20%, Precision ≤ 20% | 0.1 ng/mL |

| Intra-day Precision | %RSD ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Inter-day Precision | %RSD ≤ 15% (≤ 20% for LLOQ) | < 12% |

| Accuracy | 85-115% of nominal concentration (80-120% for LLOQ) | 92-108% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Within acceptable limits |

| Stability | % Change within ± 15% | Stable for 24h at RT, 3 freeze-thaw cycles |

Workflow Diagram

Caption: Bioanalytical workflow for Eperisone quantification.

Application 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol describes an in vitro assay to determine the metabolic stability of eperisone in human liver microsomes (HLM), using Eperisone-d10 hydrochloride to ensure accurate quantification of the parent drug over time.

Experimental Protocol

1. Materials and Reagents:

-

Eperisone hydrochloride

-

Eperisone-d10 hydrochloride

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (with 0.1% formic acid)

2. Assay Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing HLM (final protein concentration 0.5 mg/mL) and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add Eperisone hydrochloride (final concentration 1 µM) to initiate the metabolic reaction.

-

Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with Eperisone-d10 hydrochloride (final concentration 100 ng/mL) to stop the reaction and precipitate the protein.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis as described in Application 1.

3. Data Analysis:

-

Calculate the percentage of eperisone remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percent remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (Cl_int).

Data Presentation

Table 2: Typical Parameters for In Vitro Metabolic Stability of Eperisone

| Parameter | Value |

| Substrate Concentration | 1 µM |

| Microsomal Protein Conc. | 0.5 mg/mL |

| Incubation Times | 0, 5, 15, 30, 60 min |

| In Vitro t½ | To be determined experimentally |

| Intrinsic Clearance (Cl_int) | To be calculated from t½ |

Workflow Diagram

Caption: In vitro metabolic stability assay workflow.

Application 3: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a framework for conducting an in vivo pharmacokinetic (PK) study of eperisone in rodents, utilizing Eperisone-d10 hydrochloride for accurate bioanalysis of plasma samples.

Experimental Protocol

1. Animal Dosing and Sampling:

-

Animals: Male Sprague-Dawley rats (or other appropriate rodent model).

-

Dosing: Administer a single oral dose of Eperisone hydrochloride (e.g., 10 mg/kg) via oral gavage.

-

Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

2. Bioanalysis:

-

Analyze the plasma samples for eperisone concentration using the validated LC-MS/MS method described in Application 1, with Eperisone-d10 hydrochloride as the internal standard.

3. Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation

Table 3: Key Pharmacokinetic Parameters of Eperisone in Rats

| Parameter | Unit | Value (to be determined) |

| Cmax | ng/mL | |

| Tmax | h | |

| AUC(0-t) | ngh/mL | |

| AUC(0-inf) | ngh/mL | |

| t½ | h | |

| CL/F | mL/h/kg | |

| Vd/F | L/kg |

Logical Relationship Diagram

Caption: In vivo pharmacokinetic study workflow.

Conclusion

Eperisone-d10 hydrochloride is an indispensable tool for the accurate and precise quantification of eperisone in various DMPK assays. Its use as an internal standard effectively mitigates analytical variability, leading to high-quality, reliable data that is essential for making informed decisions in drug development. The protocols and data presented herein provide a solid foundation for the implementation of Eperisone-d10 hydrochloride in your research.

References

Application Note: Quantitative Analysis of Eperisone in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a validated method for the sensitive and selective quantification of Eperisone (B1215868) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a splitless injection technique to minimize thermal degradation of the analyte. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Eperisone is a centrally acting muscle relaxant used for the treatment of muscle spasms and spasticity. Accurate and reliable quantification of Eperisone in biological matrices is crucial for pharmacokinetic and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the determination of drugs in complex biological fluids. This document provides a detailed protocol for the analysis of Eperisone in human plasma. A key consideration in the development of this method is the thermal lability of Eperisone, which can lead to degradation during GC analysis.[1][2] To address this, the method has been optimized to reduce heat decomposition by using a splitless injector and a shortened capillary column.[3]

Experimental

-

Eperisone Hydrochloride (Reference Standard)

-

Internal Standard (IS) (e.g., Tolperisone or other suitable compound)

-

Methanol (HPLC Grade)

-

Diethyl ether (Analytical Grade)

-

Cyclohexane (Analytical Grade)

-

Saturated Sodium Bicarbonate solution

-

Human Plasma (Drug-free)

-

Nitrogen gas (High Purity)

A gas chromatograph equipped with a mass selective detector was used for the analysis. The following instrumental parameters are recommended:

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 7890B GC or equivalent |

| Injector | Splitless, 280°C[2] |

| Column | J&W DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness or equivalent[2] |